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Compound of Interest

Compound Name: 2,6-Dimethylpyrazine

Cat. No.: B092225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
dimethylpyrazine, a key aroma compound found in a variety of foods and a valuable building

block in medicinal chemistry. The following sections detail its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational

dataset for its identification, quantification, and structural elucidation in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The symmetry of 2,6-dimethylpyrazine simplifies its NMR spectra, providing distinct

signals for the methyl and pyrazine ring protons and carbons.

¹H NMR Data
The ¹H NMR spectrum of 2,6-dimethylpyrazine is characterized by two main signals. The

protons on the pyrazine ring are chemically equivalent, as are the protons of the two methyl

groups.

Chemical Shift (δ) ppm Multiplicity Assignment

~8.26 Singlet 2H, Ring Protons (H-3, H-5)

~2.53 Singlet 6H, Methyl Protons (-CH₃)
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Table 1: ¹H NMR Spectroscopic Data for 2,6-Dimethylpyrazine.[1]

¹³C NMR Data
The ¹³C NMR spectrum is consistent with the symmetrical structure of 2,6-dimethylpyrazine,

showing three distinct signals corresponding to the methyl carbons, the unsubstituted ring

carbons, and the methyl-substituted ring carbons.

Chemical Shift (δ) ppm Assignment

~152.7 2C, Quaternary Carbons (C-2, C-6)

~141.5 2C, Ring Carbons (C-3, C-5)

~21.5 2C, Methyl Carbons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for 2,6-Dimethylpyrazine.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2,6-dimethylpyrazine displays characteristic absorption bands corresponding to

aromatic C-H and C=N stretching, as well as methyl group vibrations.

Wavenumber (cm⁻¹) Vibration Mode

~3050-3000 Aromatic C-H Stretch

~2950-2850 Methyl C-H Stretch

~1580-1400 Aromatic C=N and C=C Stretching

~1450-1370 Methyl C-H Bending

~1200-1000 In-plane C-H Bending

Below 900 Out-of-plane C-H Bending

Table 3: Principal IR Absorption Bands for 2,6-Dimethylpyrazine.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of 2,6-
dimethylpyrazine shows a prominent molecular ion peak and a characteristic fragmentation

pattern.

m/z Relative Intensity Assignment

108 High [M]⁺ (Molecular Ion)

107 Moderate [M-H]⁺

81 Moderate [M-HCN]⁺

67 Low [M-CH₃CN]⁺

53 Moderate [C₄H₃]⁺

42 High [C₂H₄N]⁺ (Base Peak)

Table 4: Mass Spectrometry Data (Electron Ionization) for 2,6-Dimethylpyrazine.[1]

The fragmentation is proposed to initiate with the loss of a hydrogen atom or a methyl group,

followed by the characteristic loss of hydrogen cyanide (HCN) or acetonitrile (CH₃CN) from the

pyrazine ring.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Specific instrument parameters may vary.

NMR Spectroscopy
A sample of 2,6-dimethylpyrazine (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C

NMR) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR

tube.[2] The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. The

chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).
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FTIR Spectroscopy
For a solid sample, a KBr pellet is prepared by grinding a small amount of 2,6-
dimethylpyrazine with dry potassium bromide and pressing the mixture into a thin, transparent

disk.[3] Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

[4] The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically

over the range of 4000-400 cm⁻¹.[5] A background spectrum of the empty sample holder or

pure KBr is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of 2,6-dimethylpyrazine in a volatile organic solvent (e.g., dichloromethane or

methanol) is injected into a gas chromatograph equipped with a mass spectrometer detector.[6]

The GC is typically fitted with a non-polar or medium-polarity capillary column (e.g., DB-5 or

equivalent).[7][8] The oven temperature is programmed to ramp from a low initial temperature

(e.g., 50°C) to a final temperature (e.g., 250°C) to ensure the separation of the analyte from

any impurities.[7][8] The mass spectrometer is operated in electron ionization (EI) mode at 70

eV.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2,6-dimethylpyrazine.
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Workflow for Spectroscopic Analysis of 2,6-Dimethylpyrazine
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Caption: Logical workflow for the spectroscopic analysis of 2,6-Dimethylpyrazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b092225?utm_src=pdf-body-img
https://www.benchchem.com/product/b092225?utm_src=pdf-body
https://www.benchchem.com/product/b092225?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. youtube.com [youtube.com]

3. drawellanalytical.com [drawellanalytical.com]

4. orgchemboulder.com [orgchemboulder.com]

5. egikunoo.wordpress.com [egikunoo.wordpress.com]

6. dem.ri.gov [dem.ri.gov]

7. mdpi.com [mdpi.com]

8. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethylpyrazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092225#spectroscopic-data-nmr-ir-ms-of-2-6-
dimethylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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